(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid
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Description
(S,E)-2-(3-(2-Fluorophenyl)acrylamido)-3-(4-methoxyphenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H18FNO4 and its molecular weight is 343.354. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition : Acrylamide derivatives, including those similar to the target compound, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Research indicates these compounds are effective corrosion inhibitors, with maximum efficiencies reaching over 84% (Abu-Rayyan et al., 2022).
Optical Properties and Mechanofluorochromic Properties : Structurally simple 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with the target compound, exhibit distinct optical properties due to their unique face-to-face stacking mode. These properties are significant in the context of fluorescence switching and molecular interactions (Song et al., 2015).
Synthesis of Fluorinated Heterocyclic Compounds : Derivatives of 2-fluoroacrylic acid are used for the efficient synthesis of various fluorine-bearing compounds, indicating the potential of the target compound in synthesizing fluorinated heterocycles, which are valuable in pharmaceuticals and agrochemicals (Shi et al., 1996).
Polymer Modification : Acrylamide compounds are used for functional modification of hydrogels, which have applications in medical fields due to their enhanced thermal stability and potential biological activities (Aly & El-Mohdy, 2015).
Fluorescent Sensors and Bio-Imaging : Nonconventional aliphatic intrinsically fluorescent terpolymers, including acrylamide derivatives, are synthesized for applications such as selective Cr(III) sensors, high-performance exclusions of Cr(III), and fluorescence imaging of human osteosarcoma cancer cells (Dutta et al., 2020).
Metal Ion Binding and Removal : Water-soluble polymers containing acrylamide derivatives exhibit significant metal ion binding properties, useful in environmental applications for the removal of hazardous metal ions (Rivas & Maureira, 2008).
Recognition of Hydrophilic Compounds : Certain acrylamide oligomers can selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, indicating potential applications in selective molecular separation (Sawada et al., 2000).
Synthesis of Bioactive Compounds : Acrylamide derivatives are used in synthesizing compounds with cytotoxic activity against cancer cells, highlighting their potential in medicinal chemistry and pharmaceutical research (Hassan et al., 2014).
Properties
IUPAC Name |
(2S)-2-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-25-15-9-6-13(7-10-15)12-17(19(23)24)21-18(22)11-8-14-4-2-3-5-16(14)20/h2-11,17H,12H2,1H3,(H,21,22)(H,23,24)/b11-8+/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCTQWYRUCBKH-YRYLYKBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855836 |
Source
|
Record name | N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219039-66-3 |
Source
|
Record name | N-[(2E)-3-(2-Fluorophenyl)prop-2-enoyl]-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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